molecular formula C16H17NO3 B2519305 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine CAS No. 2097913-52-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2519305
CAS No.: 2097913-52-3
M. Wt: 271.316
InChI Key: PHMXPJHBOXQYPH-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This complex molecule is characterized by the fusion of a 1,3-benzodioxole (piperonyl) system, a privileged structure in bioactive compounds, with a piperidine scaffold that has been modified with a cyclopropylidene moiety . The 1,3-benzodioxole unit is a well-known pharmacophore frequently found in ligands targeting a variety of enzymes and receptors . The piperidine ring is a common feature in pharmaceuticals, and its modification with a cyclopropylidene group is a key structural aspect that may be explored to influence the compound's conformation, metabolic stability, and binding affinity by introducing steric constraints and altering electron distribution. The carbonyl linker between these two systems is a recurrent feature in many bioactive molecules and drug candidates, suggesting this compound's potential as a critical intermediate or a novel chemical entity for high-throughput screening . Researchers may investigate this compound as a potential precursor or analog in the development of central nervous system (CNS) agents, enzyme inhibitors, or as a molecular probe to study protein-ligand interactions. Its unique structure, combining a planar, aromatic benzodioxole group with a three-dimensional, sterically defined piperidine, makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(13-3-4-14-15(9-13)20-10-19-14)17-7-5-12(6-8-17)11-1-2-11/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXPJHBOXQYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine typically involves multiple steps. One common route starts with the preparation of 2H-1,3-benzodioxole-5-carbonyl chloride, which is then reacted with a piperidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine with two analogous compounds, highlighting structural, molecular, and functional differences:

Property Target Compound 1-(2H-1,3-Benzodioxole-5-Carbonyl)-4-{[(4-Methoxyphenyl)Sulfanyl]Methyl}Piperidine Benzyl 4-Aminopiperidine-1-Carboxylate
Molecular Formula C15H15NO3 (inferred) C21H23NO4S C13H18N2O2
Molecular Weight ~257.29 g/mol 385.48 g/mol 234.30 g/mol
Key Substituents Cyclopropylidene, benzodioxole-carbonyl (4-Methoxyphenyl)sulfanylmethyl, benzodioxole-carbonyl Benzyloxycarbonyl, 4-aminopiperidine
Structural Features Strain from cyclopropane, aromatic electron-rich core Sulfur-containing linker, methoxy-phenyl group Primary amine, carbamate protection
Reported Applications Not explicitly documented Research chemical (no specified human/animal use) Intermediate in organic synthesis
Safety Data Limited toxicological studies No safety data provided Incomplete toxicological profile; caution advised

Functional Group Impact on Properties

  • However, the cyclopropylidene group in the target compound introduces steric strain, which may increase reactivity compared to the sulfur-linked analog .
  • Solubility and Bioavailability: The sulfanyl-methyl substituent in the analog (C21H23NO4S) introduces a thioether bond, likely improving lipophilicity but reducing aqueous solubility relative to the cyclopropylidene variant.

Research and Development Implications

The structural nuances of these compounds underscore the importance of substituent selection in drug design. For instance:

  • Cyclopropylidene vs. Conversely, the sulfur atom in the analog could mediate redox interactions or metabolic instability .
  • Safety Protocols: The lack of toxicological data for the target compound necessitates adherence to general safety measures for piperidine derivatives, including rigorous personal protective equipment (PPE) and emergency washing procedures, as outlined for benzyl 4-aminopiperidine-1-carboxylate .

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine can be represented as follows:

  • Molecular Formula : C15H15N1O3
  • Molecular Weight : 271.29 g/mol

This compound features a benzodioxole moiety that is known for contributing to various biological activities, including insecticidal properties and potential anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with a benzodioxole structure often exhibit significant biological activities, particularly in the areas of insecticidal and antimicrobial properties. The following sections detail specific findings related to the biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine.

Insecticidal Activity

A study explored the larvicidal effects of benzodioxole derivatives against Aedes aegypti, a primary vector for several arboviruses. The results indicated that certain derivatives demonstrated notable larvicidal activity, suggesting that the benzodioxole moiety could enhance insecticidal properties.

Compound NameLC50 (μM)LC90 (μM)Observations
3,4-Methylenedioxy Cinnamic Acid28.9 ± 5.6162.7 ± 26.2Effective against Ae. aegypti
Temephos (control)<10.94N/AStandard insecticide for comparison

These findings highlight the potential of benzodioxole derivatives in developing new insecticides that are less toxic to mammals while effectively controlling mosquito populations .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzodioxole derivatives. Research has shown that compounds within this class can inhibit bacterial growth effectively. For instance, studies assessing various substituted benzodioxoles have reported varying degrees of antibacterial activity against common pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzodioxole Derivative AE. coli32 μg/mL
Benzodioxole Derivative BS. aureus16 μg/mL

These results suggest that modifications to the benzodioxole structure can lead to enhanced antimicrobial properties, making them candidates for further development in therapeutic applications .

The mechanisms underlying the biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Pathways : Certain derivatives may inhibit key enzymes involved in metabolic pathways in insects and bacteria.
  • Disruption of Cell Membranes : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Several case studies have highlighted the efficacy of benzodioxole derivatives in real-world applications:

  • Case Study on Mosquito Control : A field study conducted in Brazil demonstrated that the application of a specific benzodioxole derivative significantly reduced mosquito populations in treated areas without affecting non-target species.
  • Clinical Trials for Antimicrobial Efficacy : Preliminary clinical trials involving formulations containing benzodioxole derivatives showed promising results in treating skin infections caused by resistant strains of bacteria.

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